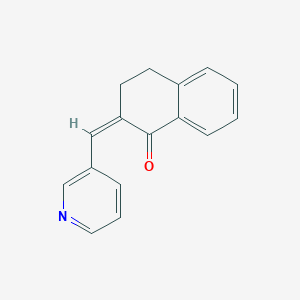![molecular formula C20H14ClN7S B292804 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, also known as CTAP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects by binding to and inhibiting the activity of certain enzymes and proteins in the body. Specifically, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which plays a role in regulating blood flow in the body. By inhibiting PDE5, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can increase blood flow to certain areas of the body, which may have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to increase blood flow to the brain, which may have potential therapeutic benefits in Alzheimer's disease. In addition, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to have anticancer effects in animal models, although more research is needed to fully understand its potential in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. In addition, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have low toxicity in animal studies, which may make it a safer alternative to other therapeutic agents. However, one limitation of using 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its relatively complex synthesis process, which may make it more difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-based diagnostic tools for various diseases. In addition, further research is needed to fully understand the potential therapeutic benefits of 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in various diseases, including cancer and Alzheimer's disease. Finally, future research may focus on developing more efficient and cost-effective synthesis methods for 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine.
Synthesemethoden
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 4-chlorobenzaldehyde and 4-methyl-1,2,4-triazole-3-thiol to form 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate compound is then reacted with 5-bromo-2-chloropyrimidine to form 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-bromo[1,2,4]triazolo[1,5-a]pyrimidine. Finally, the bromine atom is replaced with a phenyl group using a palladium-catalyzed cross-coupling reaction to obtain the final product, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In addition, 7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a diagnostic tool for cancer and other diseases.
Eigenschaften
Molekularformel |
C20H14ClN7S |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
7-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H14ClN7S/c1-27-18(14-7-9-15(21)10-8-14)25-26-20(27)29-17-11-16(13-5-3-2-4-6-13)24-19-22-12-23-28(17)19/h2-12H,1H3 |
InChI-Schlüssel |
XXPGQNWJXGFKOH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CN1C(=NN=C1SC2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-(4-methylphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292722.png)
![3-(2-chlorophenyl)-N-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292725.png)
![2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292726.png)
![3-(2,4-dichlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292727.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292729.png)
![2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292731.png)
![3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone](/img/structure/B292733.png)
![5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292734.png)
![9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B292736.png)
![N-[11-(4-chlorophenyl)-13-(furan-2-yl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292737.png)
![Ethyl 4,6-dimethyl-3-[(4-toluidinocarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B292739.png)

![6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)
![6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292744.png)